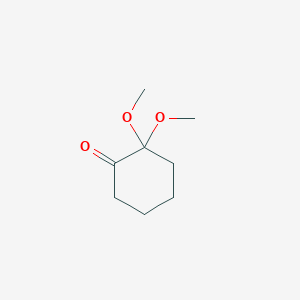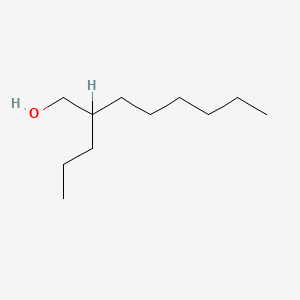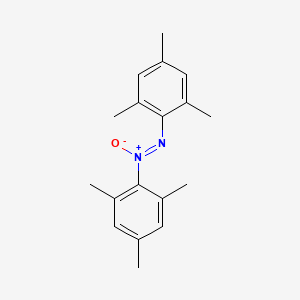
Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide
描述
Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide is a chemical compound with the molecular formula C18H22N2O. It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a diazene moiety, with an oxide group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide typically involves the reaction of 2,4,6-trimethylaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with an appropriate oxidizing agent to yield the desired diazene oxide compound. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium intermediate and to achieve high yields of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise monitoring of reaction parameters can enhance the efficiency and safety of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions: Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the diazene oxide back to the corresponding amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while substitution reactions can produce a wide range of substituted aromatic compounds .
科学研究应用
Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide involves its interaction with molecular targets through its diazene and aromatic moieties. The compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may affect various biochemical pathways and cellular processes, contributing to its potential biological activities .
相似化合物的比较
Diazene, bis(2,4,6-trimethylphenyl)-: This compound lacks the oxide group and may have different reactivity and properties.
Diazene, bis(2,4,6-dimethylphenyl)-, 1-oxide: Similar structure but with fewer methyl groups, leading to differences in steric and electronic effects.
Diazene, bis(2,4,6-trimethylphenyl)-, 2-oxide: An isomer with the oxide group attached to a different position on the diazene moiety.
Uniqueness: Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
oxido-(2,4,6-trimethylphenyl)-(2,4,6-trimethylphenyl)iminoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-11-7-13(3)17(14(4)8-11)19-20(21)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPECXSXHWHXFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=[N+](C2=C(C=C(C=C2C)C)C)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498233 | |
| Record name | 1,3,5-Trimethyl-2-[(Z)-(2,4,6-trimethylphenyl)-NNO-azoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39201-71-3 | |
| Record name | 1,3,5-Trimethyl-2-[(Z)-(2,4,6-trimethylphenyl)-NNO-azoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


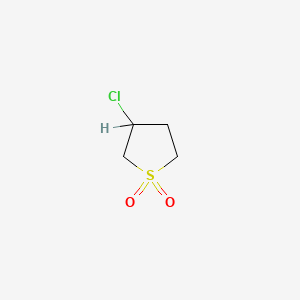

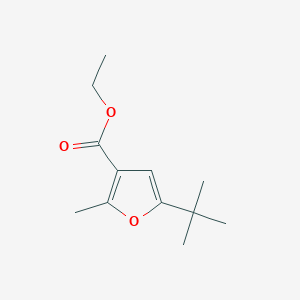
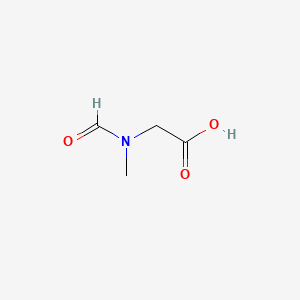
![1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone](/img/structure/B3052105.png)
